4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide
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Overview
Description
4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with hydrazine derivatives, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols. Reaction conditions often involve the use of solvents such as DMF, ethanol, or acetonitrile, and catalysts like acids, bases, or transition metals .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potent anticancer properties.
Uniqueness
4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide stands out due to its unique substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . Its ability to inhibit CDK2 with high potency makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C5HCl2N4- |
---|---|
Molecular Weight |
187.99 g/mol |
IUPAC Name |
4,6-dichloro-2,3-dihydropyrazolo[3,4-d]pyrimidin-3-ide |
InChI |
InChI=1S/C5HCl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h(H,8,9,10,11)/q-1 |
InChI Key |
RNNUOFSJWPIKDY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]1=C2C(=NN1)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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